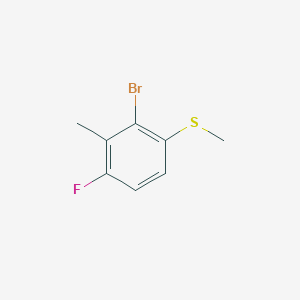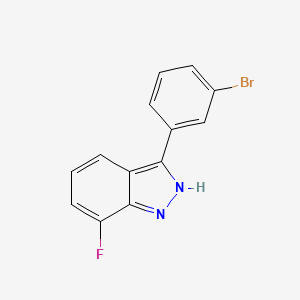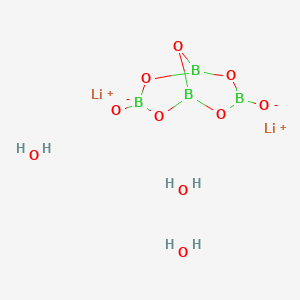
Lithium tetraborate trihydrate, 96%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Lithium tetraborate trihydrate, 96% is a useful research compound. Its molecular formula is B4H6Li2O10 and its molecular weight is 223.2 g/mol. The purity is usually 95%.
The exact mass of the compound Lithium tetraborate trihydrate, 96% is 224.0653239 g/mol and the complexity rating of the compound is 121. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Lithium tetraborate trihydrate, 96% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium tetraborate trihydrate, 96% including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Lithium Tetraborate Trihydrate (Li2B4O7·3H2O) is primarily used as a neutron scintillation detector . Its primary targets are neutrons, which it captures due to the large neutron capture cross-section of its isotopes, 10B and 6Li .
Mode of Action
The compound interacts with its targets (neutrons) through a process known as scintillation. When a neutron is captured by the compound, it emits light, or “scintillates”. This light can then be detected and measured . The compound’s electronic structure and translucent nature make it an effective medium for this process .
Biochemical Pathways
It’s known that the compound’s boron-oxygen framework undergoes significant modifications, supplemented by dynamic lithium disorder
Pharmacokinetics
Studies on lithium have shown that its clearance can be predicted from renal function and body size
Result of Action
The primary result of Lithium Tetraborate Trihydrate’s action is the emission of light when it captures a neutron . This makes it useful in neutron detection applications. Additionally, the compound’s boron-oxygen framework undergoes significant modifications, which could potentially have various molecular and cellular effects .
Action Environment
The action of Lithium Tetraborate Trihydrate can be influenced by various environmental factors. For instance, the compound readily accepts the incorporation of dopants such as Cu, Ag, and rare earth elements, which can enhance its luminescence by increasing recombination sites and adding luminescence lines . This increases the compound’s luminescent efficiency and thus its effectiveness as a neutron detector .
Properties
IUPAC Name |
dilithium;3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane;trihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B4O7.2Li.3H2O/c5-1-7-3-9-2(6)10-4(8-1)11-3;;;;;/h;;;3*1H2/q-2;2*+1;;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNFGWSRRQLBCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].B1(OB2OB(OB(O1)O2)[O-])[O-].O.O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B4H6Li2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
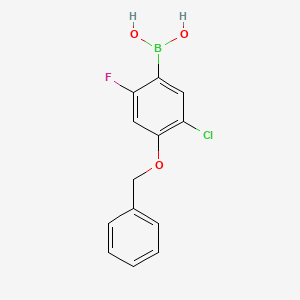


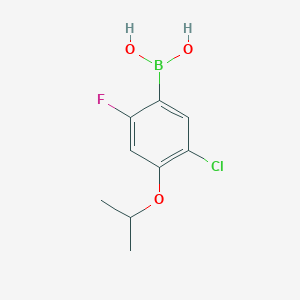

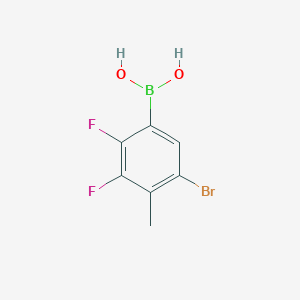


![5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester](/img/structure/B6304649.png)
![2-Tert-butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B6304651.png)
